Cas no 80904-75-2 (4-(hydroxymethyl)-2,5-dihydrofuran-2-one)

4-(hydroxymethyl)-2,5-dihydrofuran-2-one structure
80904-75-2 structure
Produktname:4-(hydroxymethyl)-2,5-dihydrofuran-2-one
CAS-Nr.:80904-75-2
MF:C5H6O3
MW:114.099341869354
MDL:MFCD20484654
CID:1804335
PubChem ID:157706

4-(hydroxymethyl)-2,5-dihydrofuran-2-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-(hydroxymethyl)-2H-furan-5-one
    • FT-0686820
    • 2(5H)-Furanone, 4-(hydroxymethyl)-
    • AC1L4IIZ
    • 4-(hydroxymethyl)furan-2(5H)-one
    • 4-hydroxymethylfuran-2(5H)-one
    • 4-hydroxymethyl-5H-furan-2-one
    • SureCN420617
    • 3-hydroxymethylbutenolide
    • 4-hydroxymethyl-2(5H)-furanone
    • 4-(hydroxymethyl)-2(5H)-Furanone
    • 4-(hydroxymethyl)-2,5-dihydrofuran-2-one
    • 4-(Hydroxymethyl)-2(5H)-furanone (ACI)
    • 4-(Hydroxymethyl)-5H-furan-2-one
    • Siphonodin
    • EN300-141146
    • MFCD20484654
    • SY153752
    • SB38848
    • Z1486015893
    • DTXSID60230780
    • 4-(Hydroxymethyl)5H-furan-2-one
    • 80904-75-2
    • T8RNT3YL82
    • AKOS023600246
    • F2147-2092
    • SCHEMBL420617
    • CS-0268577
    • MDL: MFCD20484654
    • Inchi: 1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h1,6H,2-3H2
    • InChI-Schlüssel: CHSMEYAHRFTDFX-UHFFFAOYSA-N
    • Lächelt: O=C1C=C(CO)CO1

Berechnete Eigenschaften

  • Genaue Masse: 114.03200
  • Monoisotopenmasse: 114.031694049g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 8
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 137
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topologische Polaroberfläche: 46.5Ų

Experimentelle Eigenschaften

  • PSA: 46.53000
  • LogP: -0.53810

4-(hydroxymethyl)-2,5-dihydrofuran-2-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-141146-0.05g
4-(hydroxymethyl)-2,5-dihydrofuran-2-one
80904-75-2 95%
0.05g
$135.0 2023-07-07
Life Chemicals
F2147-2092-2.5g
4-(hydroxymethyl)-2,5-dihydrofuran-2-one
80904-75-2 95%+
2.5g
$1210.0 2023-09-06
TRC
H805162-10mg
4-Hydroxymethylfuran-2(5H)-one
80904-75-2
10mg
$81.00 2023-05-18
eNovation Chemicals LLC
Y1009272-100mg
4-Hydroxymethyl-5H-furan-2-one
80904-75-2 95%
100mg
$240 2024-07-28
eNovation Chemicals LLC
Y1009272-5g
4-Hydroxymethyl-5H-furan-2-one
80904-75-2 95%
5g
$3640 2024-07-28
eNovation Chemicals LLC
Y1009272-1g
4-Hydroxymethyl-5H-furan-2-one
80904-75-2 95%
1g
$985 2024-07-28
eNovation Chemicals LLC
Y1009272-250mg
4-Hydroxymethyl-5H-furan-2-one
80904-75-2 95%
250mg
$340 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0808-500mg
4-Hydroxymethyl-5H-furan-2-one
80904-75-2 97%
500mg
2883.34CNY 2021-05-08
TRC
H805162-50mg
4-Hydroxymethylfuran-2(5H)-one
80904-75-2
50mg
$299.00 2023-05-18
Enamine
EN300-141146-10000mg
4-(hydroxymethyl)-2,5-dihydrofuran-2-one
80904-75-2 95.0%
10000mg
$4497.0 2023-09-30

4-(hydroxymethyl)-2,5-dihydrofuran-2-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  rt; 50 °C
Referenz
Photochemical reactions of prop-2-enyl and prop-2-ynyl substituted 4-aminomethyl- and 4-oxymethyl-2(5H)-furanones
Fort, Diego A.; et al, Heterocycles, 2014, 88(2), 1079-1100

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Referenz
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: tert-Butyl methyl ether ;  reflux
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  rt; 50 °C
Referenz
Photochemical reactions of prop-2-enyl and prop-2-ynyl substituted 4-aminomethyl- and 4-oxymethyl-2(5H)-furanones
Fort, Diego A.; et al, Heterocycles, 2014, 88(2), 1079-1100

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ,  Tetrahydrofuran
Referenz
From tetronic acid and furfural to C(4)-halogenated, vinylated, and formylated furan-2(5H)-ones and their 5-alkoxy derivatives
Lattmann, E.; et al, Synthesis, 1996, (1), 155-63

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: tert-Butyl methyl ether ;  reflux
2.1 Reagents: Acetyl chloride Solvents: Methanol
Referenz
Total Synthesis of (+)-Linoxepin by Utilizing the Catellani Reaction
Weinstabl, Harald; et al, Angewandte Chemie, 2013, 52(20), 5305-5308

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
1.2 Reagents: Sodium bicarbonate
Referenz
Radical cyclizations onto 2(5H)-furanone and maleate electrophores. An approach to the spiro- and linear-fused γ-lactone ring systems found in the ginkgolides
Harrison, Timothy; et al, Tetrahedron, 1989, 45(16), 5247-62

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  10 h, reflux
1.2 Reagents: Sodium bicarbonate
Referenz
Synthesis of 4-(hydroxymethyl)-2(5h)-furanone and its effect on the biofilms of Pseudomonas aeruginosa
Wang, Yu-zhen; et al, Huaxue Shiji, 2010, 32(11), 970-972

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: 15-Crown-5 Solvents: Acetonitrile ;  overnight, rt
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Referenz
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Referenz
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
Referenz
Unexpected isomerization of oxetane-carboxylic acids
Chalyk, Bohdan; et al, ChemRxiv, 2022, 1, 1-8

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Diborane(4) Solvents: Tetrahydrofuran
1.2 Reagents: Acetic acid Solvents: Water
Referenz
From tetronic acid and furfural to C(4)-halogenated, vinylated, and formylated furan-2(5H)-ones and their 5-alkoxy derivatives
Lattmann, E.; et al, Synthesis, 1996, (1), 155-63

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Sodium bisulfate ;  10 min, pH 4 - 5, rt
2.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, reflux
Referenz
Unexpected Isomerization of Oxetane-Carboxylic Acids
Chalyk, Bohdan; et al, Organic Letters, 2022, 24(26), 4722-4728

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, rt
2.1 Reagents: 15-Crown-5 Solvents: Acetonitrile ;  overnight, rt
3.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Referenz
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride Solvents: Methanol
Referenz
Total Synthesis of (+)-Linoxepin by Utilizing the Catellani Reaction
Weinstabl, Harald; et al, Angewandte Chemie, 2013, 52(20), 5305-5308

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, reflux
Referenz
Unexpected Isomerization of Oxetane-Carboxylic Acids
Chalyk, Bohdan; et al, Organic Letters, 2022, 24(26), 4722-4728

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Solvents: Benzene ;  12 h, reflux
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  10 h, reflux
2.2 Reagents: Sodium bicarbonate
Referenz
Synthesis of 4-(hydroxymethyl)-2(5h)-furanone and its effect on the biofilms of Pseudomonas aeruginosa
Wang, Yu-zhen; et al, Huaxue Shiji, 2010, 32(11), 970-972

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 0 °C → rt; rt → 0 °C
1.2 0 °C; 12 h, rt
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  rt; 16 h, rt
Referenz
Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions
Fort, Diego A.; et al, Chemical Communications (Cambridge, 2013, 49(29), 2989-2991

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water
1.2 Reagents: Sulfuric acid
2.1 Reagents: Diborane(4) Solvents: Tetrahydrofuran
2.2 Reagents: Acetic acid Solvents: Water
Referenz
From tetronic acid and furfural to C(4)-halogenated, vinylated, and formylated furan-2(5H)-ones and their 5-alkoxy derivatives
Lattmann, E.; et al, Synthesis, 1996, (1), 155-63

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  12 h, rt
Referenz
Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry
Crotti, Antonio E. M.; et al, Journal of Mass Spectrometry, 2009, 44(12), 1733-1741

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Referenz
Synthesis of 4-hydroxymethylfuran-2(5H)-one, a metabolite of the Celastraceae Siphonodon australe
Gadir, Suad A.; et al, Journal of Chemical Research, 1986, (6), 222-3

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Solvents: tert-Butyl methyl ether ;  overnight, 80 °C
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Referenz
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Catalysts: 18-Crown-6 Solvents: Acetonitrile
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ,  Tetrahydrofuran
Referenz
From tetronic acid and furfural to C(4)-halogenated, vinylated, and formylated furan-2(5H)-ones and their 5-alkoxy derivatives
Lattmann, E.; et al, Synthesis, 1996, (1), 155-63

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Solvents: tert-Butyl methyl ether ;  reflux
3.1 Reagents: Acetyl chloride Solvents: Methanol
Referenz
Total Synthesis of (+)-Linoxepin by Utilizing the Catellani Reaction
Weinstabl, Harald; et al, Angewandte Chemie, 2013, 52(20), 5305-5308

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: 18-Crown-6 Solvents: Acetonitrile ;  3 h, 60 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  12 h, rt
Referenz
Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry
Crotti, Antonio E. M.; et al, Journal of Mass Spectrometry, 2009, 44(12), 1733-1741

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
2.2 Reagents: Sodium bicarbonate
Referenz
Radical cyclizations onto 2(5H)-furanone and maleate electrophores. An approach to the spiro- and linear-fused γ-lactone ring systems found in the ginkgolides
Harrison, Timothy; et al, Tetrahedron, 1989, 45(16), 5247-62

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Pyridine ;  overnight, rt
2.1 Solvents: tert-Butyl methyl ether ;  overnight, 80 °C
3.1 Reagents: Acetyl chloride Solvents: Methanol ;  overnight, rt
Referenz
Application of the Palladium-Catalyzed Norbornene-Assisted Catellani Reaction Towards the Total Synthesis of (+)-Linoxepin and Isolinoxepin
Qureshi, Zafar; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4053-4069

4-(hydroxymethyl)-2,5-dihydrofuran-2-one Raw materials

4-(hydroxymethyl)-2,5-dihydrofuran-2-one Preparation Products

4-(hydroxymethyl)-2,5-dihydrofuran-2-one Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:80904-75-2)4-(hydroxymethyl)-2,5-dihydrofuran-2-one
A853989
Reinheit:99%
Menge:1g
Preis ($):428.0